3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid
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Overview
Description
3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-(Methoxymethyl)benzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine. This reaction forms the corresponding cinnamic acid derivative.
Purification: The product is then purified using recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of 3-[2-(Methoxymethyl)phenyl]propanoic acid.
Reduction: Formation of 3-[2-(Methoxymethyl)phenyl]propanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: The parent compound, which lacks the methoxymethyl substitution.
3-[2-(Hydroxymethyl)phenyl]prop-2-enoic acid: A similar compound with a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
The presence of the methoxymethyl group in 3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid imparts unique chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
803745-23-5 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-[2-(methoxymethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H12O3/c1-14-8-10-5-3-2-4-9(10)6-7-11(12)13/h2-7H,8H2,1H3,(H,12,13) |
InChI Key |
OQBYLMGIBSGXSC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC=C1C=CC(=O)O |
Origin of Product |
United States |
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